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Compound of Interest

(3,3-
Dimethoxycyclobutyl)methanol

Cat. No. B065717

Compound Name:

Disclaimer: Publicly available, experimentally determined spectroscopic data for (3,3-
Dimethoxycyclobutyl)methanol is limited. This guide provides a general framework for the
spectroscopic analysis of this compound, including predicted data and standardized
experimental protocols. The information herein is intended to serve as a template for
researchers and drug development professionals in the absence of published experimental
spectra.

Compound Overview

(3,3-Dimethoxycyclobutyl)methanol is a chemical compound with the molecular formula
C7H1403.[1][2] It is classified as a protein degrader building block.[2] Basic properties of the
compound are summarized in Table 1.

Table 1: General Properties of (3,3-Dimethoxycyclobutyl)methanol
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Property Value Source
CAS Number 175021-11-1 [2][3]
Molecular Formula C7H1403 [1][2]
Molecular Weight 146.18 g/mol [2][4]
Monoisotopic Mass 146.0943 Da [1]

Predicted Spectroscopic Data

In the absence of experimental data, computational predictions can offer insights into the

expected spectroscopic behavior of a molecule.

Mass Spectrometry

Predicted collision cross section values (in A2) for various adducts of (3,3-
Dimethoxycyclobutyl)methanol have been calculated using CCSbase and are presented in

Table 2.[1]

Table 2: Predicted Collision Cross Section Data for (3,3-Dimethoxycyclobutyl)methanol

Adducts
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Adduct m/z Predicted CCS (A2
[M+H]+ 147.10158 128.3
[M+Na]+ 169.08352 134.6
[M-H]- 145.08702 130.9
[M+NH4]+ 164.12812 144.7
[M+K]+ 185.05746 137.6
[M+H-H20]+ 129.09156 120.0
[M+HCOO]- 191.09250 149.3
[M+CH3COO]- 205.10815 175.8
[M+Na-2H]- 167.06897 134.7
[M]+ 146.09375 138.8
[M]- 146.09485 138.8

Source: PubChemLite[1]

General Experimental Protocols for Spectroscopic
Analysis

The following are generalized experimental protocols for obtaining NMR, IR, and mass
spectrometry data for a compound such as (3,3-Dimethoxycyclobutyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).
Sample Preparation:

e Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.qg.,
CDCI3, DMSO-d6, or D20).
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the
spectrometer does not use the solvent signal as a reference.

¢ Transfer the solution to an NMR tube.

1H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Typically 0-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program.

Spectral Width: Typically 0-220 ppm.

Number of Scans: 1024 or more, as 133C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

¢ Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

e Ensure good contact between the sample and the crystal by applying pressure with the built-
in clamp.

Data Acquisition:
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Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal should be acquired prior to the sample
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI, or Electron lonization - EI).

Sample Preparation (for ESI):

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,
methanol, acetonitrile).

« Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography system.

Data Acquisition (ESI):

lonization Mode: Positive or negative, depending on the analyte.

Mass Range: Typically m/z 50-500 for a small molecule.

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

In conclusion, while specific experimental spectroscopic data for (3,3-
Dimethoxycyclobutyl)methanol are not readily available in public databases, this guide
provides a comprehensive framework for its analysis. The outlined protocols and workflow are
standard in the field of chemical research and can be applied to obtain the necessary data for
the structural elucidation and characterization of this and other novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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